![molecular formula C7H14NNaO2S4 B14695930 Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate CAS No. 33286-57-6](/img/structure/B14695930.png)
Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is an organosulfur compound with a complex structure that includes both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a solvent like acetonitrile and a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and N-chlorosuccinimide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Amines and thiols are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, sulfonamides, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Toldimfos Sodium: A sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, used in veterinary medicine.
Dimethyl Sulfone (DMSO2): An organosulfur compound with similar sulfonyl functional groups, used as a dietary supplement and solvent.
Uniqueness
Sodium 4-[[dimethylamino(sulfanylidene)methyl]disulfanyl]-1-butanesulfinate is unique due to its specific structure that includes both sulfur and nitrogen atoms, allowing it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33286-57-6 |
|---|---|
Fórmula molecular |
C7H14NNaO2S4 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
sodium;4-(dimethylcarbamothioyldisulfanyl)butane-1-sulfinate |
InChI |
InChI=1S/C7H15NO2S4.Na/c1-8(2)7(11)13-12-5-3-4-6-14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
ZYCNAFJFDRRSQH-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=S)SSCCCCS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
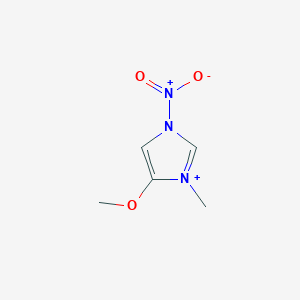
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
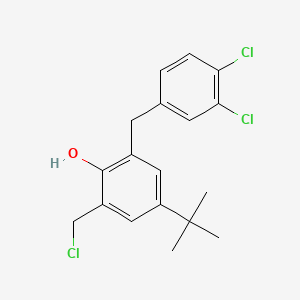
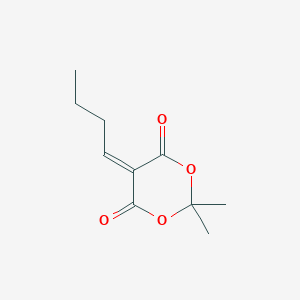
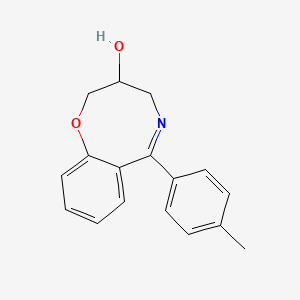
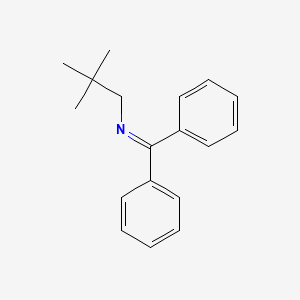
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
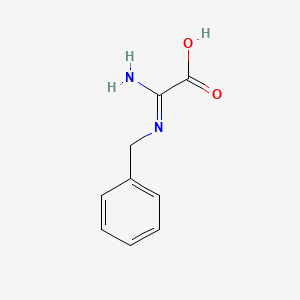
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
